1-(4-Nitrophenyl)ethanol

Übersicht

Beschreibung

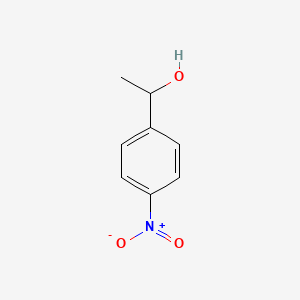

1-(4-Nitrophenyl)ethanol is a chemical compound with the molecular formula C8H9NO3 . It is used as a phosphate protecting reagent and O6 of deoxyguanosine .

Molecular Structure Analysis

The molecular structure of 1-(4-Nitrophenyl)ethanol consists of 8 carbon atoms, 9 hydrogen atoms, and 3 oxygen atoms . The InChI code for the compound is InChI=1S/C8H9NO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10H,1H3 .

Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol is a well-studied reaction and is often used to assess the activity of nanostructured materials . The reduction of 4-nitrophenol is considered a universally accepted model catalytic reaction due to the ease of measuring kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques .

Physical And Chemical Properties Analysis

1-(4-Nitrophenyl)ethanol has a molecular weight of 167.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The topological polar surface area of the compound is 66 Ų .

Wissenschaftliche Forschungsanwendungen

Synthesis and Stereochemistry

1-(4-Nitrophenyl)ethanol has been utilized in the synthesis of various compounds. For example, it has been used in the resolution of diastereoisomers, as seen in the synthesis of caged ATP diastereoisomers (Corrie et al., 1992). Additionally, it acts as a precursor in the synthesis of β-adrenergic receptor blocking drugs (Kapoor et al., 2005).

Catalysis and Reaction Kinetics

This compound plays a role in understanding the kinetics of various chemical reactions. For instance, studies have focused on its role in the base-catalyzed hydrolysis of acetates (Salmar et al., 2006). It's also been used to study the effects of ultrasound on reaction rates, offering insights into solute-solvent interactions (Salmar et al., 2006).

Photoreagents and Photochemistry

In the field of photochemistry, 1-(4-Nitrophenyl)ethanol derivatives have been investigated for their potential as high-yield photoreagents for protein crosslinking and affinity labeling (Jelenc et al., 1978). These studies help in understanding the photochemical reaction mechanisms of nitrobenzyl compounds, which have various applications in biological and chemical research (Gáplovský et al., 2005).

Liquid Crystal and Solvatochromism Studies

1-(4-Nitrophenyl)ethanol derivatives are also used in studies related to liquid crystals and solvatochromism. These include investigations into azo dye diffusion in nematic liquid crystal hosts (Sabet & Khoshsima, 2010) and the synthesis of nitro-substituted phenolates for probing solvent mixtures (Nandi et al., 2012).

Safety and Hazards

Zukünftige Richtungen

The future directions of research on 1-(4-Nitrophenyl)ethanol could involve further exploration of its use in the catalytic reduction of 4-nitrophenol. This reaction is a benchmark for assessing the activity of nanostructured materials, and thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing this reaction .

Eigenschaften

IUPAC Name |

1-(4-nitrophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJFHXYELTYDSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343805 | |

| Record name | 1-(4-Nitrophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Nitrophenyl)ethanol | |

CAS RN |

6531-13-1 | |

| Record name | 1-(4-Nitrophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-nitrophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the most common synthetic application of 1-(4-Nitrophenyl)ethanol?

A1: 1-(4-Nitrophenyl)ethanol serves as a crucial intermediate in synthesizing various compounds, notably the broad-spectrum antibiotic chloramphenicol. [, ]

Q2: What is a significant drawback of traditional methods for synthesizing 4-Nitroacetophenone, a precursor to 1-(4-Nitrophenyl)ethanol?

A2: Traditional methods often rely on oxidizing 4-nitroethylbenzene with oxygen at high temperatures (135°C) using manganese oxide as a catalyst. These approaches suffer from low yields and necessitate heterogeneous reaction conditions. [, ]

Q3: How does catalytic ozonolysis offer a superior alternative for synthesizing 4-Nitroacetophenone?

A3: Research demonstrates that catalytic ozonolysis of 4-nitroethylbenzene in acetic acid, using manganese (II) acetate as a catalyst, primarily targets the side chain. This method achieves a high yield of 4-Nitroacetophenone (98.5%) at a much lower temperature (20-30°C), making it more efficient and controllable. [, ]

Q4: Why is the reaction temperature crucial in the catalytic ozonolysis of 4-nitroethylbenzene?

A4: While lower temperatures favor 4-Nitroacetophenone formation, exceeding the optimal range (20-30°C) leads to further oxidation, converting the desired ketone into 4-nitrobenzoic acid, thereby reducing the yield. [, ]

Q5: Beyond ozonolysis, what other synthetic routes can produce 1-(4-Nitrophenyl)ethanol?

A5: Researchers have successfully employed ruthenium-catalyzed reduction of 4-nitroacetophenone using formic acid to produce 1-(4-Nitrophenyl)ethanol in good yields (74%). []

Q6: Can 1-(4-Nitrophenyl)ethanol be synthesized enantioselectively?

A6: Yes, several methods allow for the enantioselective synthesis of 1-(4-Nitrophenyl)ethanol. One approach uses cultured orchid rhizomes to catalyze the asymmetric reduction of 4-nitroacetophenone, yielding (S)-1-(4-Nitrophenyl)ethanol with high enantiomeric excess (93%). []

Q7: How do whole-cell biocatalysts compare in the enantioselective synthesis of 1-(4-Nitrophenyl)ethanol?

A7: The yeast strain Candida zeylanoides P1 demonstrates excellent potential as a whole-cell biocatalyst for the asymmetric reduction of substituted acetophenones. In particular, it produces (S)-1-(4-nitrophenyl)ethanol with high yield (89%) and excellent enantiomeric excess (>99%). []

Q8: Can enzymatic methods be used for the deracemization of 1-(4-Nitrophenyl)ethanol?

A8: Yes, combining a variant of the enzyme galactose oxidase (GOase M3-5) with transfer hydrogenation allows for the deracemization of 1-(4-Nitrophenyl)ethanol, achieving 99% conversion and 98% enantiomeric excess. []

Q9: How does the structure of 1-(4-Nitrophenyl)ethanol influence its reactivity in the Henry reaction?

A9: The nitro group in the para position of the aromatic ring imparts electron-withdrawing properties to 1-(4-Nitrophenyl)ethanol. This characteristic makes it a suitable substrate for the Henry reaction, where it reacts with nitroalkanes in the presence of a base to form β-nitro alcohols. []

Q10: Are there established analytical methods for characterizing and quantifying 1-(4-Nitrophenyl)ethanol?

A10: Gas-liquid chromatography (GLC) has been successfully employed to analyze reaction mixtures containing 1-(4-Nitrophenyl)ethanol, allowing for the quantification of its concentration using internal standard methods. [, ]

Q11: Are there known applications of 1-(4-Nitrophenyl)ethanol in the development of new pharmaceuticals?

A11: While 1-(4-Nitrophenyl)ethanol primarily serves as a synthetic intermediate, its derivatives have shown potential in medicinal chemistry. For instance, 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its transformations are being explored for potential pharmacological activities. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[(4-chlorobenzoyl)amino]acetate](/img/structure/B1296991.png)

![N-[2-Iodoethyl]trifluoroacetamide](/img/structure/B1296995.png)

![Methyl [(4-Hydroxypyrimidin-2-yl)thio]acetate](/img/structure/B1297003.png)